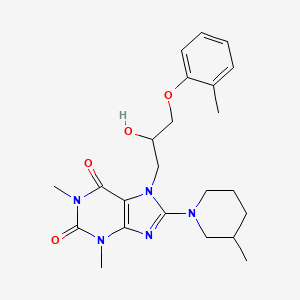
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
One study focused on the design and evaluation of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for serotonin receptors, showing promise for psychotropic activity. These compounds displayed significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with some demonstrating antidepressant-like and anxiolytic-like activities in in vivo models (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another investigation into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed these compounds as a new class of analgesic and anti-inflammatory agents. They exhibited significant activity in in vivo models, suggesting their potential as effective pain management solutions (Zygmunt et al., 2015).
Structural Analysis and Molecular Interactions
Research on the crystal structure of similar compounds, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, provides insights into the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the biological activity and receptor affinity of these molecules (Karczmarzyk et al., 1995).
properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15-8-7-11-27(12-15)22-24-20-19(21(30)26(4)23(31)25(20)3)28(22)13-17(29)14-32-18-10-6-5-9-16(18)2/h5-6,9-10,15,17,29H,7-8,11-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUVWMBXPDLSCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

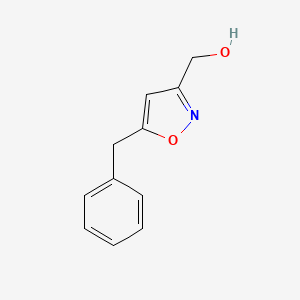
![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)
![Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2375882.png)
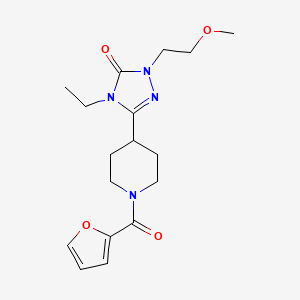
![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)
![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)
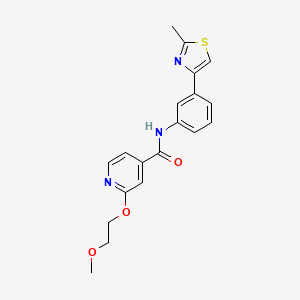
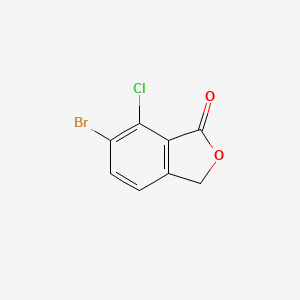
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)
![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)
![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)